An In-Depth Technical Guide to 3-Chloro-4-isopropoxyaniline (CAS Number: 5211-04-1)
An In-Depth Technical Guide to 3-Chloro-4-isopropoxyaniline (CAS Number: 5211-04-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-isopropoxyaniline, a substituted aniline of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, outlines a proposed synthetic pathway with detailed experimental protocols, and discusses its potential applications as a chemical intermediate. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
3-Chloro-4-isopropoxyaniline is a halogenated aromatic amine. The presence of the chloro, isopropoxy, and amino functional groups makes it a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Chloro-4-isopropoxyaniline
| Property | Value | Source |
| CAS Number | 5211-04-1 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO | [1][2] |
| Molecular Weight | 185.65 g/mol | [2] |
| Appearance | Solid (form) | [3] |
| InChI | 1S/C9H12ClNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | [3] |
| InChI Key | YXBDJALKYPUAFT-UHFFFAOYSA-N | [3] |
| SMILES | CC(C)Oc1ccc(N)cc1Cl | [3] |
| DSSTox ID | DTXSID10424677 | [1] |
A hydrochloride salt of this compound is also available with CAS number 35594-48-0.[4]
Synthesis of 3-Chloro-4-isopropoxyaniline
Proposed Synthetic Pathway
The synthesis commences with the O-alkylation of 2-chloro-4-nitrophenol with 2-bromopropane to form 1-chloro-2-isopropoxy-4-nitrobenzene. The subsequent reduction of the nitro group yields the target molecule, 3-Chloro-4-isopropoxyaniline.
Caption: Proposed two-step synthesis of 3-Chloro-4-isopropoxyaniline.
Detailed Experimental Protocols
The following experimental protocols are adapted from the synthesis of the structurally related compound, 3-chloro-4-(isopentyloxy)aniline, and may require optimization for the synthesis of 3-Chloro-4-isopropoxyaniline.
Step 1: Synthesis of 1-Chloro-2-isopropoxy-4-nitrobenzene (Williamson Ether Synthesis)
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Objective: To perform O-alkylation of 2-chloro-4-nitrophenol with 2-bromopropane.
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Methodology:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
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Stir the mixture at room temperature for 15 minutes.
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Add 2-bromopropane (1.1 eq) to the suspension.
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Heat the reaction mixture to reflux and maintain for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
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Step 2: Synthesis of 3-Chloro-4-isopropoxyaniline (Nitro Group Reduction)
Two common methods for the reduction of the nitro-intermediate are presented below.
Method A: Catalytic Hydrogenation
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Objective: To reduce the nitro group of 1-chloro-2-isopropoxy-4-nitrobenzene using hydrogen gas and a palladium catalyst.
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Methodology:
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In a hydrogenation vessel, dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol.
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Carefully add 10% Pd/C (0.05 eq) to the solution.
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Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
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Pressurize the vessel with hydrogen gas to 50 psi.
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Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
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Monitor the reaction by TLC.
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Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield 3-Chloro-4-isopropoxyaniline.
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Method B: Chemical Reduction with Iron
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Objective: To reduce the nitro group of 1-chloro-2-isopropoxy-4-nitrobenzene using iron powder.
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Methodology:
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To a 250 mL round-bottom flask, add 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq), iron powder (3.0 eq), and ammonium chloride (3.0 eq).
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Add a mixture of ethanol and water.
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Heat the mixture to reflux with vigorous stirring for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and filter through a pad of celite to remove iron residues.
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Concentrate the filtrate under reduced pressure and extract the product with an appropriate organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-Chloro-4-isopropoxyaniline.
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Applications in Drug Discovery and Development
While specific biological activities or direct applications in drug development for 3-Chloro-4-isopropoxyaniline are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of therapeutic agents.[5] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[5]
The chloro and isopropoxy substitutions on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The chlorine atom can modulate the electronic properties and metabolic stability, while the isopropoxy group can impact solubility and receptor binding.
A search of patent literature reveals the use of "4-chloro-3-isopropoxyaniline" as a reactant in the synthesis of quinoline derivatives, which are known to have a broad range of biological activities.[6] Although the naming in the patent is likely a typographical error for 3-chloro-4-isopropoxyaniline, it highlights the potential of this compound as a building block for more complex, biologically active molecules.
Caption: Role of 3-Chloro-4-isopropoxyaniline in a typical drug discovery workflow.
Spectral Data
Safety and Handling
3-Chloro-4-isopropoxyaniline is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chloro-4-isopropoxyaniline is a substituted aniline with potential as a versatile intermediate in organic synthesis, particularly in the context of medicinal chemistry and drug discovery. While detailed studies on its biological activity are not yet prevalent, its structural features suggest its utility as a building block for the synthesis of more complex molecules with potential therapeutic applications. The proposed synthetic pathway provides a practical approach for its preparation in a laboratory setting. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]



| Direct alkylation of the amino group when starting from 4-amino-2-chlorophenol without protection.[